1-Cyclobutyl-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine
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Overview
Description
1-Cyclobutyl-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclobutyl group attached to an amine, which is further connected to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine typically involves multi-step organic reactions. One common approach is the reaction of cyclobutylamine with tetrahydropyran-4-carboxaldehyde, followed by reduction and subsequent amine protection steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted amine derivatives.
Scientific Research Applications
This compound has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: Its unique properties make it valuable in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclobutyl-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 1-Cyclobutyl-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine stands out due to its unique structural features. Similar compounds include:
1-Cyclobutyl-N-((tetrahydro-2H-pyran-3-yl)methyl)methanamine
1-Cyclobutyl-N-((tetrahydro-2H-pyran-2-yl)methyl)methanamine
1-Cyclobutyl-N-((tetrahydro-2H-pyran-5-yl)methyl)methanamine
Properties
IUPAC Name |
1-cyclobutyl-N-(oxan-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-10(3-1)8-12-9-11-4-6-13-7-5-11/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRKVUIQGDZWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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